molecular formula C11H20N2O2 B13615489 Tert-butyl octahydropyrrolo[2,3-b]pyrrole-1-carboxylate

Tert-butyl octahydropyrrolo[2,3-b]pyrrole-1-carboxylate

Cat. No.: B13615489
M. Wt: 212.29 g/mol
InChI Key: UXTZTMCMDQHEDG-UHFFFAOYSA-N
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Description

Tert-butyl octahydropyrrolo[2,3-b]pyrrole-1-carboxylate is a chemical compound with a complex structure, often used in various scientific research applications. It is known for its stability and unique reactivity, making it a valuable compound in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl octahydropyrrolo[2,3-b]pyrrole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with a suitable diketone, followed by cyclization and esterification . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl octahydropyrrolo[2,3-b]pyrrole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives, which can be further utilized in different applications.

Scientific Research Applications

Tert-butyl octahydropyrrolo[2,3-b]pyrrole-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl octahydropyrrolo[2,3-b]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl octahydropyrrolo[2,3-b]pyrrole-1-carboxylate is unique due to its specific ring structure and reactivity. Its stability and versatility make it a preferred choice in various research and industrial applications.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl 2,3,3a,4,5,6a-hexahydro-1H-pyrrolo[2,3-b]pyrrole-6-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-8-4-6-12-9(8)13/h8-9,12H,4-7H2,1-3H3

InChI Key

UXTZTMCMDQHEDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1NCC2

Origin of Product

United States

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